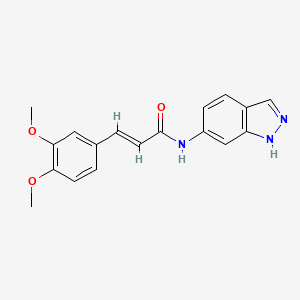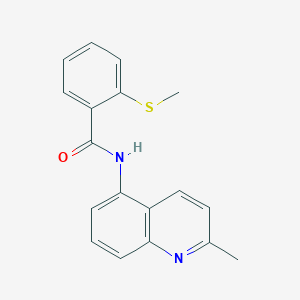
(2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide, also known as DMPI, is a synthetic molecule with a wide range of applications in scientific research. Its structure is composed of an indazole ring and a prop-2-enamide moiety, connected by a dimethoxyphenyl group. DMPI has been shown to have various biochemical and physiological effects, and has been used in experiments to study the effects of different compounds on various biological systems.
科学的研究の応用
(2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide has been shown to have various applications in scientific research. It has been used in experiments to study the effects of different compounds on various biological systems, such as the cardiovascular system, the nervous system, and the immune system. It has also been used to study the effects of different compounds on the growth and development of cells and tissues. Additionally, it has been used in experiments to study the effects of different compounds on the metabolism of cells and tissues.
作用機序
The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide is not well understood. However, it is believed to interact with certain proteins and enzymes in the body, which can lead to the activation of intracellular signaling pathways. It has also been suggested that (2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide may interact with certain receptors in the body, which could lead to changes in the expression of genes involved in the regulation of cell growth and development.
Biochemical and Physiological Effects
(2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide has been shown to have various biochemical and physiological effects. It has been shown to have an inhibitory effect on the growth of cancer cells, as well as an anti-inflammatory effect. It has also been shown to have an antioxidant effect, and to have an inhibitory effect on the formation of blood clots. Additionally, it has been shown to have an effect on the metabolism of glucose, and to have a protective effect against oxidative stress.
Advantages and Limitations for Laboratory Experiments
The use of (2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is readily available. Second, it is relatively stable and can be stored for long periods of time. Third, it is non-toxic and does not have any known side effects. Finally, it is relatively inexpensive and can be used in a variety of experiments.
However, there are some limitations to the use of (2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide in laboratory experiments. First, it is not very soluble in water, which can make it difficult to use in certain experiments. Second, it is not very stable in the presence of light or heat, which can make it difficult to use in certain experiments. Finally, it is not very specific in its effects, which can make it difficult to use in certain experiments.
将来の方向性
The potential future directions of research on (2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide include further investigation into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted on the use of (2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide in the treatment of various diseases, such as cancer and cardiovascular disease. Furthermore, further research could be conducted on the use of (2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide in the development of new therapeutic agents. Additionally, further research could be conducted on the use of (2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide in the development of new diagnostic agents. Finally, further research could be conducted on the use of (2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide in the development of new drug delivery systems.
合成法
The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide is a multi-step process. The first step is the condensation of 3,4-dimethoxyphenylacetonitrile and 4-amino-3-chloropyridine to form the product 3-(3,4-dimethoxyphenyl)-4-amino-3-chloropyridine. This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, and is followed by a reaction with N-formyl-1H-indazole to form the desired product, (2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide.
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-16-7-3-12(9-17(16)24-2)4-8-18(22)20-14-6-5-13-11-19-21-15(13)10-14/h3-11H,1-2H3,(H,19,21)(H,20,22)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTAFSHPLBLDFS-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)C=NN3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)C=NN3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B6587486.png)

![ethyl 4-[3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-amido]benzoate](/img/structure/B6587496.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6587503.png)
![11-(2-phenyl-1,3-thiazole-4-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6587505.png)
![1-(diphenylmethyl)-3-[(furan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea](/img/structure/B6587509.png)
![1-[3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl]-4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine](/img/structure/B6587521.png)
![N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6587529.png)
![3-[3-(4-fluorophenoxy)phenyl]-N-[2-(pyridin-4-yl)ethyl]propanamide](/img/structure/B6587542.png)
![N-(1,3-thiazol-2-yl)-1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B6587557.png)
![5-chloro-2-methoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B6587566.png)
![3-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B6587571.png)
![2-[4-(2-cyclopropyl-2-oxoethoxy)benzamido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6587584.png)
![1-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6587586.png)